![molecular formula C22H22NO5S- B14387599 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate CAS No. 88380-96-5](/img/structure/B14387599.png)
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is a compound known for its fluorescent properties. It is derived from dansyl chloride, a reagent widely used in biochemical applications for labeling amino acids, peptides, and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate typically involves the reaction of dansyl chloride with phenylpropyl carbonate under controlled conditions. Dansyl chloride is prepared by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary and secondary amines to form stable fluorescent sulfonamide adducts.
Oxidation and Reduction: Specific conditions and reagents can induce oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include primary and secondary amines. The reaction typically occurs under mild conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions are fluorescent sulfonamide adducts, which are useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate has several scientific research applications:
Wirkmechanismus
The compound exerts its effects through its ability to form stable fluorescent adducts with primary and secondary amines. This reaction is facilitated by the sulfonyl chloride group, which reacts with the amino groups to form sulfonamide bonds. The fluorescence properties of the resulting adducts are used to study protein folding, dynamics, and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.
Dansyl Amide: 5-(Dimethylamino)-1-naphthalenesulfonamide.
Dansyl Hydrazine: 5-(Dimethylamino)naphthalene-1-sulfonyl hydrazine.
Uniqueness
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is unique due to its specific structure, which combines the fluorescent properties of dansyl chloride with the stability and reactivity of phenylpropyl carbonate. This makes it particularly useful in applications requiring stable and highly fluorescent labeling reagents.
Eigenschaften
CAS-Nummer |
88380-96-5 |
|---|---|
Molekularformel |
C22H22NO5S- |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[3-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-1-phenylpropyl] carbonate |
InChI |
InChI=1S/C22H23NO5S/c1-23(2)19-12-6-11-18-17(19)10-7-13-21(18)29(26,27)15-14-20(28-22(24)25)16-8-4-3-5-9-16/h3-13,20H,14-15H2,1-2H3,(H,24,25)/p-1 |
InChI-Schlüssel |
DZTAYRMFCNVNIR-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCC(C3=CC=CC=C3)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


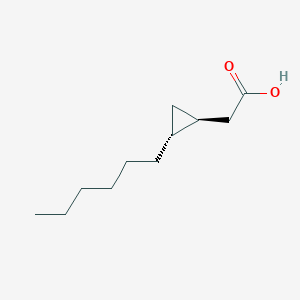
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
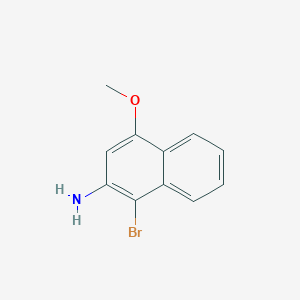

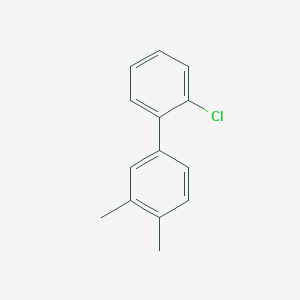

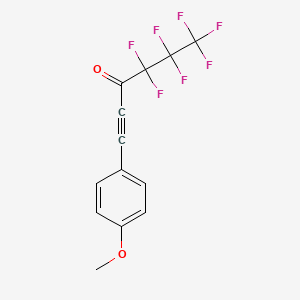
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)



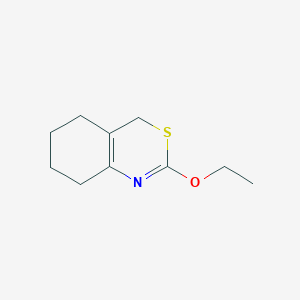
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
